ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate is a synthetic organic compound that features a tetrazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Alcohols, amides, and other substituted derivatives.
Scientific Research Applications
Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to proteins such as tubulin, inhibiting their function and leading to anti-cancer effects. The tetrazole ring can interact with enzymes, potentially inhibiting their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4,5-trimethoxybenzoylacetate
- 3,4,5-Trimethoxycinnamyl alcohol
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
Uniqueness
Ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both the tetrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .
Properties
IUPAC Name |
ethyl 2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c1-5-23-12(19)8-18-16-14(15-17-18)9-6-10(20-2)13(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMDXHFPJOOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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